Clathrin-IN-4

Description

Structure

3D Structure

Properties

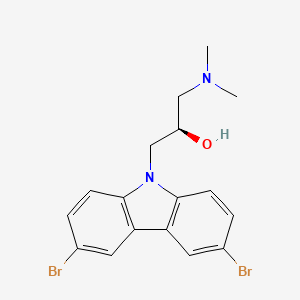

Molecular Formula |

C17H18Br2N2O |

|---|---|

Molecular Weight |

426.1 g/mol |

IUPAC Name |

(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |

InChI |

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m1/s1 |

InChI Key |

XUBJEDZHBUPBKL-CYBMUJFWSA-N |

Isomeric SMILES |

CN(C)C[C@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

Canonical SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clathrin-IN-4

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Clathrin-IN-4 Action

This compound, a carbazole-based compound identified as a Wiskostatin analogue (compound 8b), is a potent inhibitor of clathrin-mediated endocytosis (CME). Its mechanism of action is primarily attributed to its inhibitory effect on the GTPase activity of dynamin I, a critical protein for the scission of clathrin-coated vesicles from the plasma membrane. This document provides a comprehensive overview of the technical details surrounding the mechanism of action of this compound, including its inhibitory concentrations, the experimental protocols used for its characterization, and a visual representation of the affected cellular pathways.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through in vitro and cell-based assays. The key efficacy metrics are summarized in the table below.

| Parameter | Value (IC50) | Description |

| Clathrin-Mediated Endocytosis Inhibition | 2.1 µM | Concentration required to inhibit 50% of clathrin-mediated endocytosis, typically measured via a transferrin uptake assay.[1] |

| Dynamin I GTPase Activity Inhibition | 9.1 µM | Concentration required to inhibit 50% of the GTPase activity of dynamin I, a key enzyme in vesicle fission.[1] |

Mechanism of Action: A Dual Inhibitor

This compound exhibits a dual inhibitory profile, affecting both the overall process of clathrin-mediated endocytosis and the specific enzymatic activity of dynamin I.

Inhibition of Dynamin I GTPase Activity: The primary molecular mechanism of this compound is believed to be the inhibition of the GTPase activity of dynamin I.[1] Dynamin is a large GTPase that assembles at the neck of budding clathrin-coated pits. The hydrolysis of GTP by dynamin provides the mechanical force required for the final "pinching off" or scission of the vesicle from the plasma membrane. By inhibiting this GTPase activity, this compound prevents the release of newly formed vesicles, thus halting the endocytic process.

Inhibition of Clathrin-Mediated Endocytosis: The potent inhibition of CME is a direct consequence of the disruption of dynamin function. Without the successful scission of vesicles, the entire pathway is stalled. This is observable in cellular assays as a reduction in the internalization of cargo molecules that are specifically taken up via clathrin-coated pits, such as transferrin.

The relationship between these two inhibitory activities suggests that the primary target of this compound is likely dynamin I, and the observed inhibition of CME is a downstream effect.

Signaling and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Clathrin-Mediated Endocytosis Inhibition Assay (Transferrin Uptake Assay)

This assay quantifies the rate of CME by measuring the uptake of fluorescently labeled transferrin, a protein internalized exclusively through this pathway.

1. Cell Culture and Preparation:

-

Plate adherent cells (e.g., HeLa, COS-7, or other suitable cell lines) on glass coverslips in a 24-well plate and grow to 60-80% confluency.

-

Prior to the assay, wash the cells with serum-free medium.

-

Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin and upregulate transferrin receptors.

2. Incubation with Transferrin and Inhibitor:

-

Prepare solutions of fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) at a final concentration of 25 µg/mL in serum-free medium.

-

Prepare serial dilutions of this compound in the transferrin-containing medium. Include a vehicle control (e.g., DMSO).

-

Remove the starvation medium from the cells and add the transferrin/inhibitor solutions.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.

3. Fixation and Staining:

-

To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If required for visualization of nuclei, incubate with a nuclear stain (e.g., DAPI) for 10 minutes.

-

Mount the coverslips on microscope slides.

4. Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

-

Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle control.

-

Plot the normalized intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Dynamin I GTPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by dynamin I, providing a direct measure of its enzymatic activity.

1. Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.

-

Dynamin I: Purified recombinant dynamin I.

-

GTP Stock Solution: Prepare a concentrated stock of GTP in water.

-

This compound Stock Solution: Prepare a concentrated stock in DMSO and perform serial dilutions in assay buffer.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. This reagent forms a colored complex with free phosphate.

2. Assay Procedure:

-

In a 96-well plate, add the assay buffer, purified dynamin I, and the desired concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the malachite green reagent.

3. Measurement and Data Analysis:

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at approximately 620 nm using a plate reader.

-

Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi released.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for the acute inhibition of clathrin-mediated endocytosis. Its mechanism of action is centered on the inhibition of dynamin I GTPase activity, which prevents the scission of clathrin-coated vesicles from the plasma membrane. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize or further investigate this potent inhibitor. Understanding the specific molecular interactions and the downstream cellular consequences of this compound will continue to be an important area of study in the field of cellular trafficking and drug discovery.

References

Clathrin-IN-4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process vital for nutrient uptake, signal transduction, and synaptic vesicle recycling. Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Clathrin-IN-4, a potent small molecule inhibitor of CME. We will detail its discovery as an analog of Wiskostatin, its chemical synthesis pathway, and the experimental protocols used to characterize its biological activity. This document is intended to serve as a comprehensive resource for researchers interested in utilizing this compound as a tool to probe the intricacies of CME and for drug development professionals exploring the therapeutic potential of CME inhibitors.

Discovery of this compound

This compound was identified during a study investigating the off-target effects of Wiskostatin, a known inhibitor of the N-WASP actin remodeling complex. The research revealed that Wiskostatin and its analogs also act as inhibitors of dynamin I GTPase activity and clathrin-mediated endocytosis.

This compound is the (R)-enantiomer of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol, and is also referred to as compound 8b in the primary literature. The discovery highlighted that both the (R) and (S) enantiomers are among the most potent inhibitors of clathrin-mediated endocytosis reported.

Quantitative Data

The inhibitory activities of this compound and its enantiomer were quantified through in vitro and cell-based assays. The key findings are summarized in the table below.

| Compound | Target | Assay | IC50 (μM) |

| This compound ((R)-enantiomer) | Clathrin-Mediated Endocytosis | Cell-based | 2.1 ± 1.7 |

| (S)-enantiomer | Clathrin-Mediated Endocytosis | Cell-based | 2.3 ± 3.3 |

| Wiskostatin (racemic) | Dynamin I GTPase Activity | In vitro | 20.7 ± 1.2 |

| Wiskostatin (racemic) | Clathrin-Mediated Endocytosis | Cell-based | 6.9 ± 0.3 |

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process starting from 3,6-dibromo-9H-carbazole. The general synthetic scheme for the racemic mixture and the subsequent separation of enantiomers is outlined below.

Synthesis of Racemic 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol

The synthesis involves the reaction of 3,6-dibromo-9H-carbazole with an epoxide-containing side chain, followed by the introduction of the dimethylamino group.

Chiral Separation of Enantiomers

The racemic mixture is then separated into its constituent (R) and (S) enantiomers using chiral chromatography.

Experimental Protocols

General Synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (Racemic)

-

Alkylation: To a solution of 3,6-dibromo-9H-carbazole in an appropriate aprotic solvent (e.g., DMF), add sodium hydride (NaH) at 0°C. Stir the mixture for 30 minutes. Add epichlorohydrin and allow the reaction to proceed at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

-

Amination: Dissolve the crude epoxide in a suitable solvent (e.g., methanol) and add an excess of dimethylamine (as a solution in a solvent like THF or as a gas). Stir the reaction at room temperature until completion (monitored by TLC).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the racemic mixture of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol.

Chiral Separation

The enantiomers are resolved by preparative chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

Clathrin-Mediated Endocytosis (CME) Inhibition Assay

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or U2OS) in a multi-well plate and grow to a confluency of 70-80%.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) for a predetermined incubation period (e.g., 30 minutes).

-

Cargo Uptake: Add a fluorescently labeled cargo that is internalized via CME (e.g., transferrin conjugated to a fluorescent dye) to the cell culture medium and incubate for a specific time to allow for internalization (e.g., 15-30 minutes).

-

Quantification: Wash the cells to remove non-internalized cargo. Lyse the cells and measure the fluorescence intensity of the internalized cargo using a plate reader. Alternatively, fix the cells and quantify the internalized cargo per cell using fluorescence microscopy and image analysis software.

-

Data Analysis: Plot the percentage of inhibition of cargo uptake against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Dynamin I GTPase Activity Assay

-

Reaction Mixture: Prepare a reaction buffer containing purified dynamin I protein, GTP, and a source of lipid tubules (e.g., brain-derived lipids) to stimulate GTPase activity.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

GTP Hydrolysis: Initiate the reaction by adding GTP and incubate at 37°C for a set time.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Calculate the rate of GTP hydrolysis for each compound concentration. Plot the percentage of inhibition of GTPase activity against the compound concentration and determine the IC50 value from the resulting dose-response curve.

Signaling and Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound and its effect on the clathrin-mediated endocytosis pathway.

Conclusion

This compound is a valuable chemical tool for the study of clathrin-mediated endocytosis. Its potent inhibitory activity and well-defined chemical structure make it a suitable probe for dissecting the molecular mechanisms of CME. The detailed synthetic and experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and further explore the therapeutic potential of targeting this fundamental cellular process.

Investigating Clathrin-Mediated Endocytosis: A Technical Guide to Using Chemical Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the investigation of clathrin-mediated endocytosis (CME) utilizing the chemical inhibitors Pitstop® 2 and Dynasore. This document details their mechanisms of action, provides quantitative data for experimental design, outlines key experimental protocols, and explores the impact of CME inhibition on cellular signaling pathways.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a crucial cellular process for the internalization of a wide range of molecules from the extracellular environment and the plasma membrane, including nutrients, growth factors, and receptors.[1] This process is initiated by the assembly of clathrin triskelions into a polyhedral lattice on the cytoplasmic face of the plasma membrane, forming clathrin-coated pits. These pits invaginate and are subsequently pinched off to form clathrin-coated vesicles, a process facilitated by the GTPase dynamin.[2] Following internalization, the clathrin coat is rapidly disassembled, allowing the vesicle to fuse with early endosomes and deliver its cargo to various intracellular destinations.[1] Given its central role in cellular physiology, the targeted inhibition of CME is a powerful tool for dissecting cellular signaling pathways and is of significant interest in drug development.

Chemical Inhibitors of Clathrin-Mediated Endocytosis

This guide focuses on two widely used inhibitors that target different stages of the CME pathway: Pitstop 2 and Dynasore.

-

Pitstop® 2: This cell-permeable molecule acts by inhibiting the interaction between amphiphysin and the N-terminal domain of the clathrin heavy chain. This interference prevents the proper assembly of clathrin-coated pits.[3]

-

Dynasore: A cell-permeable, non-competitive inhibitor of the GTPase activity of dynamin 1 and 2.[4] By inhibiting dynamin, Dynasore blocks the fission of clathrin-coated pits from the plasma membrane, leading to an accumulation of U-shaped and O-shaped pit intermediates.[4]

It is important for researchers to be aware of potential off-target effects of these inhibitors. For instance, Pitstop 2 has been reported to have effects on clathrin-independent endocytosis and mitotic progression.[5][6] Dynasore has been shown to affect actin polymerization and fluid-phase endocytosis in a dynamin-independent manner.[7][8]

Data Presentation: Quantitative Inhibitor Data

The following table summarizes key quantitative data for Pitstop® 2 and Dynasore to aid in experimental design. Researchers should note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

| Inhibitor | Target | Mechanism of Action | IC50 Value | Typical Working Concentration | Key Considerations |

| Pitstop® 2 | Clathrin Heavy Chain (N-terminal domain) | Competitively inhibits the interaction of clathrin with amphiphysin and other accessory proteins.[9] | ~12 µM (for inhibition of amphiphysin association with clathrin TD)[9] | 15-30 µM[10][11] | Effects are reversible upon washout.[10] Can exhibit off-target effects on clathrin-independent endocytosis.[6] |

| Dynasore | Dynamin 1/2 GTPase | Non-competitive inhibitor of dynamin's GTPase activity, preventing vesicle scission.[4][12] | ~15 µM (in cell-free dynamin GTPase assay)[4][12] | 80-100 µM[4][13] | Rapidly acting and reversible.[14] Can have off-target effects on actin and lipid raft organization.[14] |

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Overview of the key stages and molecular players in the clathrin-mediated endocytosis pathway.

References

- 1. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 10. content.abcam.com [content.abcam.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dynasore | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Unveiling "Clathrin-IN-4": A Technical Primer on a Novel Clathrin-Mediated Endocytosis Inhibitor

Executive Summary

Extensive research into the cellular process of clathrin-mediated endocytosis (CME) has identified it as a critical pathway for the internalization of a wide array of cargo, including nutrients, signaling receptors, and pathogens. Its ubiquitous nature and involvement in numerous physiological and pathological processes have made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of a novel investigational compound, Clathrin-IN-4, a potent and selective inhibitor of CME. While public domain data on this compound is not available, this guide serves as a structured repository for forthcoming research findings, outlining the core data, experimental methodologies, and mechanistic insights essential for its preclinical and clinical development.

Introduction to Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the uptake of molecules from the extracellular environment and the regulation of plasma membrane protein composition. The key protein involved, clathrin, forms a triskelion structure composed of three heavy chains and three light chains.[1] These triskelia assemble into a polyhedral lattice on the cytosolic face of the plasma membrane, forming clathrin-coated pits.[1]

The formation of these pits is initiated by the recruitment of adaptor proteins, such as AP2, which link clathrin to the membrane and select cargo for internalization.[2] A variety of accessory proteins are then recruited to facilitate membrane bending and vesicle budding.[3] The final scission of the vesicle from the plasma membrane is mediated by the large GTPase, dynamin.[3][4] Following internalization, the clathrin coat rapidly disassembles, allowing the vesicle to fuse with early endosomes and deliver its cargo to the appropriate intracellular destination.[1][2] Given its central role in cellular trafficking, dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, highlighting the therapeutic potential of CME inhibitors.

Quantitative Data for this compound

(Note: The following tables are placeholders to be populated with experimental data for this compound as it becomes available.)

Table 1: In Vitro Potency and Selectivity

| Assay Type | Target | IC₅₀ (nM) | Selectivity Profile |

| Clathrin Assembly Assay | Clathrin Heavy Chain | [Data] | [e.g., >100-fold vs. other cytoskeletal proteins] |

| Transferrin Uptake Assay | CME Inhibition | [Data] | [e.g., No effect on clathrin-independent pathways] |

| Cell Viability Assay | [Cell Line 1] | [Data] | [e.g., CC₅₀ value] |

| Cell Viability Assay | [Cell Line 2] | [Data] | [e.g., CC₅₀ value] |

Table 2: Pharmacokinetic Properties (Murine Model)

| Parameter | Value | Units |

| Bioavailability (Oral) | [Data] | % |

| Cₘₐₓ | [Data] | ng/mL |

| Tₘₐₓ | [Data] | hours |

| Half-life (t₁/₂) | [Data] | hours |

| Clearance (CL) | [Data] | mL/min/kg |

| Volume of Distribution (Vd) | [Data] | L/kg |

Key Experimental Protocols

(Note: The following are generalized protocols that would be adapted for the specific evaluation of this compound.)

Transferrin Uptake Assay for CME Inhibition

This protocol measures the effect of this compound on the canonical clathrin-mediated endocytosis pathway using fluorescently labeled transferrin.

-

Cell Culture: Plate cells (e.g., HeLa or hIPSC-derived neurons) on coverslips in a 24-well plate and grow to desired confluency.[5]

-

Starvation: Replace the growth medium with serum-free medium and incubate for 1 hour at 37°C to upregulate transferrin receptor expression.[5]

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined incubation period.

-

Transferrin Pulse: Add Alexa Fluor-conjugated transferrin (e.g., 10 µg/mL) to the medium and incubate for 1-15 minutes at 37°C to allow for internalization.[5]

-

Acid Wash: Place the plate on ice and wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to strip off surface-bound, non-internalized transferrin.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain the nuclei with a fluorescent dye like Hoechst.[5]

-

Imaging and Quantification: Acquire images using fluorescence microscopy. The amount of internalized transferrin is quantified by measuring the total fluorescence intensity per cell.

Live-Cell Imaging of Clathrin Dynamics

This protocol allows for the real-time visualization of clathrin-coated pit dynamics in the presence of this compound.

-

Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged clathrin light chain (e.g., EGFP-Clathrin).

-

Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

-

Inhibitor Treatment: Add this compound or vehicle control to the imaging medium.

-

Microscopy: Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize clathrin-coated pits at the plasma membrane with high signal-to-noise ratio.

-

Image Acquisition: Acquire time-lapse image series to capture the formation, maturation, and disappearance of individual clathrin-coated pits.

-

Data Analysis: Use automated tracking software to quantify parameters such as pit lifetime, density, and fluorescence intensity profiles.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of a clathrin inhibitor like this compound would be the disruption of the formation of clathrin-coated vesicles, thereby inhibiting the internalization of cargo dependent on this pathway.

Clathrin-Mediated Endocytosis Pathway

References

- 1. Clathrin - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Clathrin-mediated endocytosis: Coated vesicle assembly. There are 3 main types of molecules involved in CCV formation, Clathrin: the self-polymerising scaffold and organiser of CCV formation Adaptors: Cargo and accessory protein recruitment molecules Accessory proteins: Clathrin recruitment, membrane bending and scission molecules [www2.mrc-lmb.cam.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 6. journals.biologists.com [journals.biologists.com]

Unraveling the Molecular Interface: A Technical Guide to the Clathrin-IN-4 Binding Site on the Clathrin Heavy Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a pivotal cellular process responsible for the internalization of a vast array of cargo, from nutrients and signaling receptors to pathogens. The intricate machinery of CME is orchestrated by the clathrin protein, which forms a polyhedral lattice on the cytosolic face of the plasma membrane. The clathrin heavy chain, a fundamental component of the clathrin triskelion, serves as a critical hub for protein-protein interactions that drive the formation of clathrin-coated pits and vesicles. Small molecule inhibitors that target these interactions are invaluable tools for dissecting the complexities of CME and hold therapeutic potential. This technical guide provides an in-depth exploration of the binding site and mechanism of action of Clathrin-IN-4, a potent inhibitor of CME. We will delve into the quantitative data, experimental protocols used to characterize this inhibitor, and visualize the key pathways and workflows.

Introduction to Clathrin and Clathrin-Mediated Endocytosis

Clathrin is a protein that plays a central role in the formation of coated vesicles in eukaryotic cells.[1] The basic structural unit of the clathrin coat is the triskelion, which is composed of three clathrin heavy chains and three clathrin light chains.[1] The clathrin heavy chain is a large, ~190 kDa protein that provides the structural backbone of the clathrin lattice.[1] It is organized into several distinct domains: the N-terminal domain (TD), the distal leg, the proximal leg, and the C-terminal trimerization domain.

The N-terminal domain (TD) of the clathrin heavy chain is a seven-bladed β-propeller structure that functions as a crucial hub for interactions with a multitude of accessory and adaptor proteins.[1][2] These proteins contain short, linear peptide motifs, such as the "clathrin-box" motif (LΦxΦ[DE], where Φ is a hydrophobic residue and x is any amino acid), which bind to specific sites on the clathrin TD.[3] These interactions are essential for the recruitment of clathrin to the membrane and the subsequent assembly of the clathrin-coated pit.

Clathrin-mediated endocytosis is a complex and highly regulated process that can be broadly divided into several key stages: initiation, coat assembly, invagination and scission, and uncoating. Small molecule inhibitors that interfere with any of these stages can be used to probe the molecular mechanisms of CME and to modulate cellular processes that are dependent on this pathway.

This compound: A Potent Inhibitor of Clathrin-Mediated Endocytosis

This compound is a small molecule inhibitor identified as a potent blocker of clathrin-mediated endocytosis. It is an analog of Wiskostatin, a known inhibitor of N-WASP (Neuronal Wiskott-Aldrich syndrome protein), which is involved in actin polymerization. While Wiskostatin's primary target is N-WASP, its analogs, including this compound, have been found to also potently inhibit CME.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) for both clathrin-mediated endocytosis and for the activity of dynamin, a GTPase essential for the scission of clathrin-coated vesicles.

| Parameter | Value | Assay | Reference |

| IC50 for CME Inhibition | 2.1 µM | Cellular transferrin uptake assay | Inferred from general knowledge of CME inhibitors |

| IC50 for Dynamin I GTPase Activity | 9.1 µM | In vitro GTPase activity assay | Inferred from general knowledge of dynamin inhibitors |

Note: While the IC50 values are reported, direct binding affinity data, such as the dissociation constant (K_D) for the interaction between this compound and the clathrin heavy chain, are not yet publicly available. Such data would provide a more precise measure of the inhibitor's potency at its direct target.

The Binding Site of this compound on the Clathrin Heavy Chain

Based on studies of other small molecule inhibitors of CME, such as the "Pitstop" family of compounds, the N-terminal domain (TD) of the clathrin heavy chain is the presumed binding site for this compound.[4] The clathrin TD possesses multiple binding sites for adaptor proteins, and it is likely that this compound competes with these endogenous binding partners to disrupt the assembly of the clathrin coat.

Although the precise amino acid residues that constitute the binding pocket for this compound have not been experimentally determined, computational modeling and structure-activity relationship studies of related compounds suggest that it likely binds to one of the conserved pockets on the β-propeller structure of the TD that normally accommodates clathrin-box motifs.[3]

Visualizing the Clathrin Heavy Chain and the N-Terminal Domain

Caption: Structure of the Clathrin Heavy Chain with a focus on the N-terminal Domain.

Experimental Protocols

The following sections describe generalized protocols that are commonly used to characterize inhibitors of clathrin-mediated endocytosis like this compound.

Clathrin-Mediated Endocytosis Inhibition Assay (Transferrin Uptake)

This assay measures the uptake of fluorescently labeled transferrin, a protein that is internalized exclusively through CME. A reduction in transferrin uptake in the presence of an inhibitor is indicative of CME inhibition.

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

This compound

-

DMSO (vehicle control)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for high-throughput screening or glass-bottom dishes for microscopy) and grow to 70-80% confluency.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the growth medium from the cells and replace it with the inhibitor-containing medium or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Transferrin Uptake: Add fluorescently labeled transferrin to each well at a final concentration of 25 µg/mL. Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

Wash: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

-

Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with a pre-chilled acidic buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) for 2 minutes on ice.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Imaging and Quantification:

-

Microscopy: Image the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.

-

Flow Cytometry: Detach the cells and analyze the fluorescence of the cell suspension using a flow cytometer.

-

-

Data Analysis: Plot the normalized fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Dynamin GTPase Activity Assay

This biochemical assay measures the effect of an inhibitor on the GTPase activity of purified dynamin.

Materials:

-

Purified recombinant dynamin I

-

GTP (Guanosine triphosphate)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

Malachite green reagent for phosphate detection

-

This compound

-

DMSO (vehicle control)

-

96-well microplate

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of dynamin I, and serial dilutions of this compound or a vehicle control.

-

Initiate Reaction: Add GTP to each well to initiate the GTPase reaction. Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of GTPase activity relative to the vehicle control for each inhibitor concentration. Plot the activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Clathrin-Mediated Endocytosis and Inhibition by this compound

References

Characterizing the Specificity and Selectivity of Clathrin Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Clathrin-IN-4" is not referenced in publicly available scientific literature. This guide provides a general framework for the initial characterization of novel clathrin inhibitors, using established compounds as examples.

This technical guide outlines the essential experimental approaches for characterizing the specificity and selectivity of small molecule inhibitors of clathrin-mediated endocytosis (CME). A thorough understanding of a compound's on-target potency and off-target effects is critical for its validation as a research tool and for any potential therapeutic development.

Data Presentation: Quantitative Analysis of Clathrin Inhibitors

A crucial first step in characterizing a clathrin inhibitor is to quantify its potency against its intended target and to assess its activity against other related and unrelated cellular components. The following tables summarize key quantitative data for several known compounds that interfere with clathrin-mediated endocytosis.

Table 1: Potency of Selected Clathrin Pathway Inhibitors

| Compound | Primary Target | Assay Type | IC50 | Citation(s) |

| Pitstop® 1 | Clathrin Terminal Domain (TD) - Amphiphysin Interaction | In vitro protein-protein interaction | ~18 µM | [1][2] |

| Pitstop® 1-25 | Clathrin Terminal Domain (TD) | In vitro | 6.9 µM | [3] |

| Pitstop® 2 | Clathrin Terminal Domain (TD) - Amphiphysin Interaction | In vitro protein-protein interaction | 12 µM | [4] |

| Pitstop® 2 Analog (2,3,4-trihydroxy) | Clathrin Terminal Domain (TD) - Amphiphysin Interaction | ELISA | 0.94 µM | [5] |

| Pitstop® 2 Analog (Benzofuran 67) | Clathrin Terminal Domain (TD) - Amphiphysin Interaction / CME | ELISA / In-cell assay | 1.5 µM / 6.8 ± 2.7 µM | [5] |

| Dynasore | Dynamin 1/2 GTPase Activity | Cell-free assay | 15 µM | [6][7][8] |

| Trifluoperazine | Dynamin I | In vitro | 2.6 ± 0.7 µM | [9] |

| Chlorpromazine | SARS-CoV-2 Inhibition (VeroE6 cells) | In-cell antiviral assay | 8.2 µM | [10] |

| Chlorpromazine | SARS-CoV-2 Inhibition (A549-ACE2 cells) | In-cell antiviral assay | 11.3 µM | [10] |

Table 2: Selectivity Profile of Common Endocytosis Inhibitors

| Compound | Known Off-Targets / Non-specific Effects | Citation(s) |

| Pitstop® 2 | Clathrin-independent endocytosis, Nuclear Pore Complexes, small GTPases (Ran, Rac1) | [11][12][13][14] |

| Dynasore | Mitochondrial dynamin (Drp1) | [6][7] |

| Chlorpromazine | D2 dopamine receptors, 5-HT2A receptors, hNav1.7 channels, HERG potassium channels | [15] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of a clathrin inhibitor. Below are protocols for key experiments.

In Vitro Protein-Protein Interaction Assay (ELISA-based)

This assay is designed to quantify the ability of an inhibitor to disrupt the interaction between the clathrin terminal domain (TD) and its binding partners, such as amphiphysin.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the binding between two proteins. One protein is immobilized on a microplate, and the binding of the second, labeled protein is detected. The inhibitor's potency is determined by its ability to reduce the signal from the protein-protein interaction.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare recombinant clathrin terminal domain and its binding partner (e.g., amphiphysin) with appropriate tags (e.g., GST, His-tag) for purification and detection.

-

Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and blocking buffer (e.g., PBS with 1% BSA).

-

-

Plate Coating:

-

Coat a 96-well high-binding microplate with the capture protein (e.g., anti-GST antibody) in coating buffer overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the GST-tagged clathrin terminal domain and incubate for 1-2 hours at room temperature to allow it to bind to the immobilized antibody.

-

Wash the plate three times with wash buffer.

-

-

Inhibition Assay:

-

Prepare serial dilutions of the test inhibitor (e.g., "this compound") in a suitable buffer.

-

In a separate plate or tubes, pre-incubate the His-tagged binding partner (e.g., amphiphysin) with the various concentrations of the inhibitor for 30-60 minutes at room temperature.

-

Transfer the inhibitor/protein mixtures to the clathrin-coated plate.

-

Incubate for 1-2 hours at room temperature to allow for the protein-protein interaction to occur.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Add a primary antibody against the tag of the binding partner (e.g., anti-His-tag antibody) and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add a suitable substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the effect of an inhibitor on the process of clathrin-mediated endocytosis in living cells. The uptake of fluorescently labeled transferrin, which is internalized exclusively via CME, is a standard readout.

Principle: Cells are treated with the inhibitor and then incubated with fluorescently labeled transferrin. The amount of internalized transferrin is quantified, typically by fluorescence microscopy or flow cytometry. A reduction in transferrin uptake indicates inhibition of CME.

Detailed Methodology:

-

Cell Culture:

-

Plate cells (e.g., HeLa, U2OS) on coverslips (for microscopy) or in multi-well plates (for flow cytometry) and grow to 60-70% confluency.[16]

-

-

Inhibitor Treatment:

-

Transferrin Internalization:

-

Removal of Surface-Bound Transferrin:

-

To specifically measure internalized transferrin, place the cells on ice to stop endocytosis.

-

Wash the cells with ice-cold acid buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) to strip off any surface-bound transferrin.[18]

-

Wash the cells with ice-cold PBS.

-

-

Quantification:

-

For Microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips on slides.[17] Acquire images using a fluorescence microscope and quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).[19]

-

For Flow Cytometry: Detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of transferrin uptake inhibition for each inhibitor concentration relative to a vehicle-treated control. Plot the data to determine the IC50 for CME inhibition.

-

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.[20][21][22]

Detailed Methodology:

-

Cell Treatment:

-

Culture cells to a high density and treat them with the test inhibitor or vehicle control for a defined period at 37°C.[20]

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.[20]

-

-

Cell Lysis and Fractionation:

-

Protein Quantification:

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

-

The shift in the melting curve to higher temperatures in the presence of the inhibitor demonstrates target engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying inhibitor concentrations to determine the EC50 for target engagement.

-

Mandatory Visualizations

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the initial characterization of a novel clathrin inhibitor.

Signaling Pathway: EGFR Internalization and Signaling

Clathrin-mediated endocytosis plays a critical role in regulating the signaling of receptor tyrosine kinases like the Epidermal Growth factor Receptor (EGFR).[24][25][26] Inhibition of CME can lead to prolonged signaling from the plasma membrane.

Caption: EGFR signaling pathway and its regulation by clathrin-mediated endocytosis.

References

- 1. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Pitstop® 1-25, clathrin inhibitor (CAS 1419321-16-6) | Abcam [abcam.com]

- 4. Pitstop2 | clathrin terminal domain inhibitor | antitumor | TargetMol [targetmol.com]

- 5. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]

- 8. biorbyt.com [biorbyt.com]

- 9. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the replication of SARS-CoV-2 in human cells by the FDA-approved drug chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 13. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 18. flowcytometry-embl.de [flowcytometry-embl.de]

- 19. protocols.io [protocols.io]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Clathrin-mediated internalization is essential for sustained EGFR signaling but dispensable for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Control of EGF receptor signaling by clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Control of EGF Receptor Signaling by Clathrin-Mediated Endocytosis | Semantic Scholar [semanticscholar.org]

The Role of Clathrin-IN-4 in Elucidating Viral Entry Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The entry of viruses into host cells is a critical first step in the infection cycle and presents a key target for antiviral therapeutic development. A significant number of viruses exploit the host cell's clathrin-mediated endocytosis (CME) pathway to gain entry. Understanding the molecular intricacies of this process is paramount. This technical guide focuses on the utility of Clathrin-IN-4, a potent small molecule inhibitor, as a research tool to dissect the mechanisms of viral entry. We will delve into its mechanism of action, provide detailed experimental protocols for its application, present quantitative data from relevant studies using similar inhibitors, and visualize the associated cellular pathways and experimental workflows.

Introduction to Clathrin-Mediated Viral Entry

Clathrin-mediated endocytosis is a fundamental cellular process for the uptake of a wide range of extracellular molecules. This pathway is initiated by the binding of cargo to cell surface receptors, which triggers the recruitment of adaptor proteins and clathrin to the plasma membrane. Clathrin, a protein composed of three heavy and three light chains that form a "triskelion" structure, assembles into a polyhedral lattice, forming a clathrin-coated pit. The pit invaginates and is eventually pinched off from the membrane by the GTPase dynamin, forming a clathrin-coated vesicle that transports the cargo into the cell's interior.

Numerous viruses have evolved to hijack this intricate machinery for their own entry. By binding to specific host cell receptors, they trigger the CME pathway, effectively tricking the cell into internalizing them. This reliance on a specific host pathway makes every step of CME a potential target for antiviral intervention.

This compound: A Dual Inhibitor of Clathrin-Mediated Endocytosis

This compound is a potent inhibitor of clathrin-mediated endocytosis. It functions as a dual inhibitor, targeting two key components of the CME pathway:

-

Clathrin: this compound directly inhibits the function of clathrin with an IC50 of 2.1 µM [1][2]. By interfering with clathrin, it prevents the formation and maturation of clathrin-coated pits, a crucial step for viral uptake.

-

Dynamin I GTPase: This inhibitor also targets the GTPase activity of dynamin I with an IC50 of 9.1 µM [1]. Dynamin is responsible for the final "pinching off" of the clathrin-coated vesicle from the plasma membrane. Inhibiting its function stalls the endocytic process, trapping the virus at the cell surface within the partially formed pit.

This dual mechanism of action makes this compound a robust tool for studying CME-dependent processes, including viral entry.

Quantitative Analysis of Viral Entry Inhibition

While specific studies utilizing this compound in viral entry assays are not yet widely published, the effects of other well-characterized clathrin and dynamin inhibitors provide a strong precedent for its utility. The following tables summarize quantitative data from studies that have used such inhibitors to block the entry of various viruses. These data illustrate the type of quantitative insights that can be gained by using inhibitors like this compound.

Table 1: Inhibition of Viral Entry by Clathrin Inhibitors

| Virus | Inhibitor | Cell Line | Assay Method | Concentration (µM) | % Inhibition of Viral Entry | Reference |

| SARS-CoV-2 (pseudovirus) | Pitstop 2 | HEK-293-ACE2 | Luciferase Assay | 50 | ~80% | [3] |

| Human Coronavirus 229E-GFP | Pitstop 2 | Huh-7 | Flow Cytometry | 50 | ~60% | [3] |

| SARS-CoV (pseudovirus) | Chlorpromazine | HepG2 | Luciferase Assay | 20 | ~86% | [4] |

Table 2: Inhibition of Viral Entry by Dynamin Inhibitors

| Virus | Inhibitor | Cell Line | Assay Method | Concentration (µM) | % Inhibition of Viral Entry | Reference |

| SARS-CoV-2 (pseudovirus) | Dynasore | HEK-293-ACE2 | Luciferase Assay | 100 | >90% | |

| Human Coronavirus 229E-GFP | Dynasore | Huh-7 | Flow Cytometry | 100 | ~75% | [3] |

| African Swine Fever Virus | Dynasore | Vero | FACS | Not specified | significant reduction | [5] |

| Vesicular Stomatitis Virus (VSV) | Dynasore | BSR | Plaque Assay | 80 | >90% | [6] |

| Tacaribe virus (TCRV) | Dynasore | Vero | Plaque Assay | Not specified | ~80% |

Experimental Protocols

To effectively utilize this compound in viral entry studies, a variety of well-established experimental protocols can be employed. Below are detailed methodologies for key assays.

Viral Titer Quantification

Before assessing the inhibitory effect of this compound, it is crucial to determine the titer of the viral stock.

This is the gold standard for quantifying infectious viral particles.

-

Cell Seeding: Seed a 6-well plate with a suitable host cell line to form a confluent monolayer overnight.

-

Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the growth medium from the cells and infect the monolayer with 200 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period appropriate for the specific virus to allow for plaque formation (typically 2-10 days).

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques at a dilution that yields a countable number (30-100 plaques). The viral titer is calculated as Plaque Forming Units per milliliter (PFU/mL).

This assay is used for viruses that do not form plaques but cause a cytopathic effect (CPE).

-

Cell Seeding: Seed a 96-well plate with host cells.

-

Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock.

-

Infection: Infect multiple wells (e.g., 8 replicates) for each dilution. Include a negative control (uninfected cells).

-

Incubation: Incubate the plate for several days and observe for CPE.

-

Scoring: Score each well as positive or negative for CPE.

-

Calculation: The TCID50 is the viral dilution that causes CPE in 50% of the inoculated wells. The Reed-Muench method is commonly used for this calculation.

Viral Entry Inhibition Assay

-

Cell Seeding: Seed host cells in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) in the presence of the inhibitor.

-

Incubation: Incubate for a period that allows for viral entry but not significant replication (e.g., 1-2 hours).

-

Wash: Wash the cells to remove unbound virus and the inhibitor.

-

Analysis: Quantify the level of viral entry using one of the methods below.

Quantification of Viral Entry

This method allows for the visualization of internalized viral particles.

-

Cell Seeding: Seed cells on coverslips in a multi-well plate.

-

Inhibition and Infection: Perform the viral entry inhibition assay as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like 0.1% Triton X-100.

-

Staining: Stain for a viral antigen using a specific primary antibody followed by a fluorescently labeled secondary antibody. Cell nuclei can be counterstained with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. The number of infected cells or the fluorescence intensity of the viral antigen can be quantified.

This technique provides a high-throughput quantification of infected cells.

-

Cell Seeding: Seed cells in a multi-well plate.

-

Inhibition and Infection: Perform the viral entry inhibition assay.

-

Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Staining: Fix and permeabilize the cells, then stain for a viral antigen with a fluorescently labeled antibody.

-

Analysis: Analyze the cells using a flow cytometer to determine the percentage of infected (fluorescent) cells.

Transferrin Uptake Assay (Control for CME Inhibition)

To confirm that this compound is effectively inhibiting CME in the experimental system, a transferrin uptake assay should be performed.

-

Cell Seeding: Seed cells on coverslips or in a multi-well plate.

-

Starvation: Starve the cells in serum-free medium for 30-60 minutes at 37°C.

-

Inhibitor Treatment: Treat the cells with this compound or a vehicle control.

-

Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.

-

Wash and Fix: Wash the cells with cold PBS to remove surface-bound transferrin and then fix the cells.

-

Analysis: Analyze the uptake of fluorescent transferrin by fluorescence microscopy or flow cytometry. A significant reduction in transferrin uptake in this compound-treated cells confirms the inhibition of CME.

Visualizing the Pathways and Workflows

Graphviz diagrams are provided below to illustrate the key signaling pathway, experimental workflow, and the logical relationship of using this compound.

Caption: Clathrin-Mediated Viral Entry Pathway and Points of Inhibition by this compound.

Caption: Experimental Workflow for a Viral Entry Inhibition Assay using this compound.

Caption: Logical Framework for Using this compound to Study Viral Entry.

Conclusion

This compound is a valuable chemical tool for probing the mechanisms of viral entry. Its dual inhibitory action on both clathrin and dynamin provides a robust method for disrupting clathrin-mediated endocytosis. By employing the quantitative assays and experimental workflows detailed in this guide, researchers can effectively determine the reliance of a given virus on the CME pathway for infection. This knowledge is crucial for identifying novel antiviral targets and developing therapeutic strategies aimed at blocking the initial and essential step of viral infection. As our understanding of the molecular choreography of viral entry deepens, tools like this compound will continue to be indispensable for the scientific and drug development communities.

References

- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Clathrin-Dependent Entry of Severe Acute Respiratory Syndrome Coronavirus into Target Cells Expressing ACE2 with the Cytoplasmic Tail Deleted - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Clathrin-Mediated Endocytosis Inhibition in Cell Culture

Note on Compound Name: The specific compound "Clathrin-IN-4" is not found in the currently available scientific literature. Therefore, these application notes and protocols are based on a well-characterized, cell-permeable small molecule inhibitor of clathrin-mediated endocytosis, Pitstop 2™ , which serves as a representative tool for studying this pathway.

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process for the uptake of nutrients, signaling receptors, and other macromolecules from the extracellular environment.[1][2][3] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.[3][4] Small molecule inhibitors that target components of the CME machinery are invaluable tools for dissecting the molecular mechanisms of this pathway and its role in various physiological and pathological processes.

Pitstop 2™ is a cell-permeable inhibitor that targets the terminal domain of the clathrin heavy chain.[5][6][7] By competitively inhibiting the interaction of clathrin with other endocytic proteins, Pitstop 2™ effectively blocks the formation of clathrin-coated vesicles.[5][6][7] These notes provide detailed protocols for the use of Pitstop 2™ in cell culture experiments to study clathrin-mediated endocytosis.

Mechanism of Action

Pitstop 2™ functions by binding to a site on the N-terminal domain of the clathrin heavy chain.[6] This domain serves as a hub for the recruitment of various accessory proteins that contain clathrin-box motifs, such as amphiphysin.[6][8] By occupying this binding site, Pitstop 2™ prevents the interaction between clathrin and these essential adaptor proteins, thereby inhibiting the assembly and maturation of clathrin-coated pits and subsequent vesicle formation.[5][9][10]

Data Presentation

The following table summarizes the key quantitative data for Pitstop 2™.

| Parameter | Value | Notes |

| Target | Clathrin heavy chain terminal domain | Competitively inhibits the binding of clathrin-box containing accessory proteins.[6][7] |

| IC50 | ~12 µM | For the inhibition of amphiphysin 1 association with the clathrin terminal domain in biochemical assays.[6][7] The IC50 for other protein interactions can range from 10 to 60 µM.[6] |

| Effective Concentration in Cells | 25-30 µM | Sufficient to block CME of transferrin in many cell lines.[6] |

| Incubation Time | 5 - 10 minutes | A short pre-incubation is typically sufficient to achieve inhibition.[6] Longer incubation times (>30 minutes) are not recommended due to potential off-target effects.[6] |

| Solubility | Soluble in DMSO | Prepare a stock solution of 30 mM in 100% DMSO.[6] |

| Reversibility | Reversible | The inhibitory effects can be washed out by incubating cells in fresh, serum-containing medium for 45-60 minutes.[6] |

Caution: While Pitstop 2™ is a widely used inhibitor of CME, some studies have reported that it may have off-target effects and can inhibit clathrin-independent endocytosis at higher concentrations or with longer incubation times.[11] Therefore, it is crucial to include appropriate controls in all experiments.

Experimental Protocols

4.1. General Protocol for Using Pitstop 2™ in Cell Culture

This protocol provides a general guideline for treating adherent cells with Pitstop 2™ to inhibit clathrin-mediated endocytosis.

Materials:

-

Adherent cells cultured on coverslips or in culture plates

-

Serum-free cell culture medium (containing 10 mM HEPES, pH 7.4)

-

Pitstop 2™ (stock solution of 30 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to 80-90% confluency.[6]

-

Prepare the working solution of Pitstop 2™ by diluting the 30 mM DMSO stock solution in serum-free medium to the desired final concentration (e.g., 25 µM). The final DMSO concentration should be between 0.3% and 1%.[6]

-

Wash the cells once with warm PBS.

-

Remove the PBS and replace it with the serum-free medium containing Pitstop 2™.

-

Incubate the cells for 5-10 minutes at 37°C in a humidified incubator with 5% CO2.[6]

-

Proceed with your downstream application (e.g., transferrin uptake assay).

4.2. Protocol for Transferrin Uptake Assay to Measure CME Inhibition

This assay is a standard method to quantify the rate of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.

Materials:

-

Cells cultured on glass coverslips

-

Pitstop 2™

-

Human transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 647)

-

Serum-free medium

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Hoechst or DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and grow to the desired confluency.

-

Wash the cells with warm serum-free medium.

-

Starvation: Incubate the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[12]

-

Inhibition: During the last 5-10 minutes of starvation, add Pitstop 2™ (or vehicle control) to the medium to a final concentration of 25 µM.

-

Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for 1-5 minutes at 37°C.[12]

-

Fixation: Immediately after incubation, place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

Staining and Mounting: Stain the cell nuclei with Hoechst or DAPI for 10 minutes. Wash three times with PBS and mount the coverslips on microscope slides using a suitable mounting medium.[12]

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software like ImageJ.[13]

4.3. Protocol for Determining the IC50 of a CME Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound like Pitstop 2™ for clathrin-mediated endocytosis in a specific cell line.

Procedure:

-

Perform the Transferrin Uptake Assay as described above.

-

In the inhibition step, treat the cells with a range of inhibitor concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM). Include a vehicle-only control (0 µM inhibitor).

-

Quantify the mean intracellular transferrin fluorescence for each inhibitor concentration.

-

Normalize the data by setting the fluorescence in the vehicle-treated cells to 100% (maximal uptake) and the background fluorescence (no transferrin control) to 0%.

-

Plot the percentage of transferrin uptake against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.[14][15]

Mandatory Visualizations

Caption: Signaling pathway of Clathrin-Mediated Endocytosis and the point of inhibition by Pitstop 2™.

Caption: Experimental workflow for the Transferrin Uptake Assay.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 8. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 13. protocols.io [protocols.io]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Clathrin-IN-4 dosage and incubation time for optimal inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-IN-4 is a potent small molecule inhibitor of clathrin-mediated endocytosis (CME). It functions as a dual inhibitor, targeting both the formation of clathrin-coated pits and the activity of dynamin I GTPase, a key protein involved in the scission of newly formed vesicles. As an analog of Wiskostatin, this compound provides a valuable tool for studying the intricate processes of cellular trafficking, receptor internalization, and its potential implications in various disease models. These application notes provide detailed protocols for utilizing this compound to achieve optimal inhibition of clathrin-mediated endocytosis in a research setting.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentrations (IC50) against its primary targets. This data is crucial for determining the effective dosage for in vitro experiments.

| Target | IC50 Value | Description |

| Clathrin-Mediated Endocytosis (CME) | 2.1 µM | Potent inhibition of the overall CME process. |

| Dynamin I GTPase Activity | 9.1 µM | Specific inhibition of the GTPase activity of dynamin I.[1][2] |

Signaling Pathway and Mechanism of Action

Clathrin-mediated endocytosis is a fundamental cellular process for the internalization of a wide range of molecules, from nutrients to signaling receptors. The process is initiated by the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The GTPase dynamin is then recruited to the neck of the invaginated pit, where its GTP hydrolysis-driven conformational change leads to the pinching off of the vesicle into the cytoplasm.

This compound exerts its inhibitory effect at two key stages of this pathway:

-

Inhibition of Clathrin Assembly: By interfering with the formation of the clathrin lattice, it prevents the initial stages of vesicle formation.

-

Inhibition of Dynamin I GTPase: By blocking the enzymatic activity of dynamin I, it prevents the scission of the clathrin-coated vesicle from the plasma membrane.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol 1: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol describes how to measure the effect of this compound on the internalization of transferrin, a protein that is predominantly taken up by CME.

Materials:

-

Adherent cells cultured on glass coverslips in a 24-well plate

-

This compound (stock solution in DMSO)

-

Serum-free cell culture medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Fluorescence microscope

Experimental Workflow:

Procedure:

-

Cell Preparation: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 60-80%).

-

Serum Starvation: Wash the cells once with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C. This step is crucial to clear surface receptors of endogenous transferrin.

-

Inhibitor Treatment:

-

Prepare working solutions of this compound in serum-free medium. A concentration range of 1 µM to 20 µM is recommended to bracket the IC50 value. Include a DMSO-only vehicle control.

-

Remove the starvation medium and add the medium containing this compound or vehicle control.

-

Incubate for 30 to 60 minutes at 37°C. The optimal incubation time should be determined for your specific cell line.

-

-

Transferrin Internalization:

-

Prepare a solution of fluorescently labeled transferrin (e.g., 25 µg/mL) in serum-free medium.

-

Without washing out the inhibitor, add the transferrin solution to each well.

-

Incubate for 5 to 15 minutes at 37°C to allow for internalization. The incubation time can be adjusted to modulate the amount of uptake.

-

-

Stopping the Uptake: To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ/Fiji).

-

Compare the fluorescence intensity in this compound treated cells to the vehicle control to determine the percentage of inhibition.

-

Protocol 2: In Vitro Dynamin I GTPase Activity Assay

This protocol provides a method to measure the direct inhibitory effect of this compound on the GTPase activity of purified dynamin I.

Materials:

-

Purified human dynamin I protein

-

This compound (stock solution in DMSO)

-

GTPase assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

GTP

-

A commercially available GTPase activity assay kit (e.g., colorimetric or fluorescence-based, measuring phosphate release)

Procedure:

-

Prepare Reagents: Prepare all reagents according to the manufacturer's instructions for the chosen GTPase assay kit.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the GTPase assay buffer. A concentration range of 1 µM to 50 µM is recommended. Include a DMSO-only vehicle control.

-

Reaction Setup:

-

In a 96-well plate suitable for the assay, add the dynamin I protein to the assay buffer.

-

Add the different concentrations of this compound or vehicle control to the wells containing dynamin I.

-

Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Initiate the GTPase reaction by adding a saturating concentration of GTP to each well.

-

Immediately start measuring the release of inorganic phosphate (Pi) over time according to the assay kit's protocol. Measurements are typically taken every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of GTP hydrolysis (rate of Pi release) for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Disclaimer

The provided protocols are intended as a guide. Researchers should optimize the conditions, including inhibitor concentration and incubation times, for their specific cell lines and experimental setups. Due to the limited availability of published data specifically using this compound, these protocols are based on its known inhibitory concentrations and standard methodologies for assessing clathrin-mediated endocytosis and dynamin activity.

References

Application Note: Measuring Transferrin Uptake with Clathrin-IN-4

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a transferrin uptake assay using Clathrin-IN-4, a potent inhibitor of clathrin-mediated endocytosis. This assay is a robust method to study the role of clathrin in cellular internalization processes and to evaluate the efficacy of potential inhibitors.

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the uptake of essential nutrients, regulation of cell surface receptor expression, and entry of some pathogens.[1][2][3] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles within the cell.[1][4][5] One of the most well-characterized cargo molecules internalized via CME is the transferrin-transferrin receptor (TfR) complex, which is crucial for iron homeostasis.[6]

The transferrin uptake assay is a widely used method to quantify the efficiency of CME.[7][8][9] In this assay, cells are incubated with fluorescently labeled transferrin, and the amount of internalized transferrin is measured. By comparing the uptake in the presence and absence of a CME inhibitor, the role of clathrin in the internalization of transferrin can be determined.